Imazalil sulfate

Description

Propriétés

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTXMTOYQVRHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35554-44-0 (Parent) | |

| Record name | Imazalil sulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3034662 | |

| Record name | Imazalil sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58594-72-2 | |

| Record name | Imazalil sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58594-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazalil sulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazalil sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(allyloxy)ethyl-2-(2,4-dichlorophenyl)-1H-imidazolium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENILCONAZOLE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2BD9F4H2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical and Physical Properties of Imazalil Sulfate

Introduction

Imazalil sulfate is the sulfate salt of Imazalil (also known as Enilconazole), a systemic imidazole fungicide widely employed in agriculture for the post-harvest treatment of fruits and vegetables, and as a seed dressing to control a broad spectrum of fungal pathogens.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, by targeting the sterol 14α-demethylase enzyme.[2][3] This disruption of membrane integrity leads to the cessation of fungal growth.[2] This document provides a comprehensive overview of the core chemical and physical properties of Imazalil sulfate, detailed experimental protocols for its analysis, and visual representations of its structure and relevant workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Imazalil sulfate are summarized below. These properties are crucial for understanding its behavior in various matrices, formulation development, and environmental fate.

General and Physical Properties

| Property | Value | Reference(s) |

| Physical State | White to beige crystalline, hygroscopic powder. | [4] |

| Melting Range | 118 - 134°C | [1][4] |

| Thermal Stability | Thermally stable up to approximately 270°C. | [4] |

| pKa | 6.54 (for 99.7% pure Imazalil sulfate). | [5] |

| Partition Coefficient (Log Kow) | 3.87 | [6] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| Chemical Name | (RS)-1-[β-(allyloxy)-2,4-dichlorophenethyl]imidazole sulfate | [7][8] |

| Synonyms | Enilconazole sulfate, Chloramizol Sulfate | [9] |

| CAS Number | 58594-72-2 | [2][9][10] |

| Molecular Formula | C₁₄H₁₆Cl₂N₂O₅S | [9][10] |

| Molecular Weight | 395.26 g/mol | [10] |

Solubility Data

The solubility of Imazalil sulfate in various solvents at 20°C is presented below. Its high solubility in water is a key characteristic for its formulation as a soluble liquid (SL).[1][4]

| Solvent | Solubility (g / 100 ml) | Reference(s) |

| Water | >50 | [4] |

| Methanol | >50 | [4] |

| Ethanol | 36.3 | [4] |

| 2-Propanol | 4.42 | [4] |

| Xylene | <0.005 | [4] |

| Toluene | <0.005 | [4] |

| n-Heptane | <0.005 | [4] |

| Hexane | <0.005 | [4] |

| 4-Methyl-2-pentanone | 0.03 | [4] |

Diagrams and Visualizations

Chemical Structure

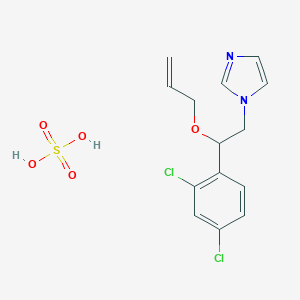

The following diagram illustrates the chemical structure of Imazalil sulfate, which consists of the protonated Imazalil cation and the sulfate anion.

Caption: Chemical structure of Imazalil sulfate.

Mode of Action

Imazalil sulfate functions by inhibiting a key enzyme in the fungal sterol biosynthesis pathway. This disruption is critical to its fungicidal activity.

References

- 1. fao.org [fao.org]

- 2. CAS 58594-72-2: Imazalil sulfate | CymitQuimica [cymitquimica.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 5. fao.org [fao.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Imazalil sulphate [sitem.herts.ac.uk]

- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 9. Imazalil sulfate | C14H16Cl2N2O5S | CID 173636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Imazalil sulfate | 58594-72-2 | FI24545 | Biosynth [biosynth.com]

An In-Depth Technical Guide to the Synthesis and Formulation of Imazalil Sulfate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of Imazalil sulfate for laboratory applications. It includes detailed experimental protocols, data presentation in tabular format for clarity, and mandatory visualizations to illustrate key processes. This document is intended to serve as a practical resource for researchers and scientists in the fields of agrochemistry, mycology, and drug development.

Introduction to Imazalil

Imazalil, also known as enilconazole, is a systemic imidazole fungicide widely used to control a broad spectrum of fungi affecting fruits, vegetables, and ornamental plants.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[3][4] This disruption of the cell membrane's integrity ultimately leads to fungal cell death.[3] The sulfate salt of Imazalil is often utilized in formulations due to its high solubility in water.[1][5]

Synthesis of Imazalil Sulfate

The synthesis of Imazalil sulfate is a multi-step process that begins with the preparation of Imazalil base, which is then converted to its sulfate salt. While several synthetic routes exist, a common laboratory-scale approach involves the synthesis of a key intermediate, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, followed by an etherification reaction and subsequent salt formation.

Physicochemical Properties of Imazalil and its Sulfate Salt

A summary of the key physicochemical properties of Imazalil and Imazalil sulfate is presented in Table 1.

| Property | Imazalil (Base) | Imazalil Sulfate |

| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole | 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole sulfate |

| Molecular Formula | C₁₄H₁₄Cl₂N₂O | C₁₄H₁₄Cl₂N₂O·H₂SO₄ |

| Molecular Weight | 297.18 g/mol | 395.26 g/mol |

| Physical State | Slightly yellowish to brownish oily liquid | White to beige crystalline, hygroscopic powder |

| Melting Point | Not applicable (oily liquid) | 118 - 130 °C |

| Solubility in Water | 0.14 g/100 mL | >50 g/100 mL |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, isopropanol, xylene, toluene, benzene (>50 g/100 mL); Soluble in hexane (5.21 g/100 mL) and petroleum ether (6.16 g/100 mL) | Soluble in methanol (>50 g/100 mL) and ethanol (36.3 g/100 mL); Sparingly soluble in xylene (<0.005 g/100 mL) and toluene (<0.005 g/100 mL) |

| Thermal Stability | Stable up to approximately 285 °C | Stable up to approximately 270 °C |

Data compiled from multiple sources.[1]

Experimental Protocol: Synthesis of Imazalil Base

The synthesis of Imazalil base can be conceptualized as a two-step process, starting from 2-chloro-1-(2,4-dichlorophenyl)ethanone.

This step involves the reaction of 2-chloro-1-(2,4-dichlorophenyl)ethanone with imidazole. A detailed protocol based on a patented method is provided below.[6]

Materials and Reagents:

-

2-chloro-1-(2,4-dichlorophenyl)ethanone

-

Imidazole

-

Dimethylformamide (DMF)

-

Sodium hydroxide (caustic soda flakes)

-

Polyethylene glycol 600 (PEG600)

-

Toluene

-

Water

Procedure:

-

In a reaction vessel, combine DMF, imidazole, sodium hydroxide flakes, and PEG600.

-

Stir the mixture and slowly heat to 110-115 °C. Maintain this temperature for 1 hour.

-

Cool the mixture to 50-55 °C.

-

Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in DMF.

-

Slowly add the 2-chloro-1-(2,4-dichlorophenyl)ethanone solution to the reaction mixture while maintaining the temperature between 50-55 °C.

-

After the addition is complete, maintain the temperature for 1 hour.

-

Heat the reaction mixture to 110-115 °C and maintain for 4 hours.

-

Cool the mixture to 60 °C and add water.

-

Continue cooling to room temperature to precipitate the crude product.

-

Filter the crude 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

Dry the crude product and recrystallize from toluene to obtain the purified intermediate.

Expected Yield: Approximately 92%.[6]

This step involves the reaction of the intermediate alcohol with an allyl halide.

Materials and Reagents:

-

1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol

-

Allyl bromide or allyl chloride

-

A suitable base (e.g., sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add the base.

-

Stir the mixture at room temperature for a specified time to allow for the formation of the alkoxide.

-

Slowly add allyl bromide or allyl chloride to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Imazalil base.

-

Purify the crude product by column chromatography if necessary.

Experimental Protocol: Conversion to Imazalil Sulfate

The final step is the conversion of the Imazalil base to its sulfate salt.

Materials and Reagents:

-

Imazalil base

-

Concentrated sulfuric acid

-

A suitable organic solvent (e.g., isopropanol or ethanol)

-

Anhydrous ether

Procedure:

-

Dissolve the purified Imazalil base in the chosen organic solvent.

-

Cool the solution in an ice bath.

-

Slowly and with stirring, add a stoichiometric amount of concentrated sulfuric acid.

-

The Imazalil sulfate will precipitate out of the solution.

-

If precipitation is slow, the addition of a non-polar solvent like anhydrous ether can facilitate it.

-

Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain Imazalil sulfate as a white to beige crystalline powder.

Diagram of the Synthesis Workflow of Imazalil Sulfate:

Caption: Workflow for the synthesis of Imazalil Sulfate.

Formulation of Imazalil Sulfate for Laboratory Use

For laboratory research, Imazalil sulfate is typically formulated as a stock solution, an emulsifiable concentrate (EC), or a wettable powder (WP). The choice of formulation depends on the specific experimental requirements.

Stock Solution Preparation

Due to its high water solubility, preparing an aqueous stock solution of Imazalil sulfate is straightforward.

Materials and Reagents:

-

Imazalil sulfate powder

-

Sterile deionized or distilled water

Procedure:

-

Accurately weigh the desired amount of Imazalil sulfate powder.

-

In a sterile container, add the powder to a known volume of sterile water.

-

Stir or vortex until the powder is completely dissolved.

-

The pH of an unbuffered Imazalil sulfate solution will be acidic (around 3).[5] If required for the experiment, the pH can be adjusted using a suitable buffer (e.g., sodium bicarbonate).[3][5]

-

Store the stock solution at 4°C, protected from light. Aqueous solutions of Imazalil are stable for at least 8 weeks at up to 40°C at a pH range of 2.4 to 7.0.[1]

Emulsifiable Concentrate (EC) Formulation

An EC formulation is a concentrated solution of the active ingredient in a water-immiscible solvent with the addition of emulsifiers. It forms an emulsion when diluted with water.

Materials and Reagents:

-

Imazalil base (the sulfate salt is generally not used for EC formulations)

-

Aromatic solvent (e.g., xylene, solvent naphtha)

-

Emulsifier blend (anionic and non-ionic surfactants)

-

Stabilizer (e.g., epoxidized soybean oil)

Procedure:

-

Dissolve the Imazalil base in the aromatic solvent.

-

Add the emulsifier blend and stabilizer to the solution.

-

Stir until a homogenous solution is obtained.

-

Store in a tightly sealed container in a cool, dry place.

Table 2: Example of a Generic 20% (w/v) Imazalil EC Formulation

| Component | Percentage (w/v) |

| Imazalil Base | 20% |

| Aromatic Solvent | 70-75% |

| Emulsifier Blend | 5-10% |

| Stabilizer | 1-2% |

Note: The specific emulsifiers and their ratios need to be optimized for the chosen solvent system to ensure good emulsion stability upon dilution.

Wettable Powder (WP) Formulation

A WP formulation is a dry powder that contains the active ingredient, a carrier, a wetting agent, and a dispersing agent. It forms a suspension when mixed with water.

Materials and Reagents:

-

Imazalil sulfate

-

Inert carrier (e.g., kaolin, silica)

-

Wetting agent (e.g., sodium lauryl sulfate)

-

Dispersing agent (e.g., lignosulfonate)

Procedure:

-

Thoroughly mix the Imazalil sulfate, carrier, wetting agent, and dispersing agent in a blender.

-

Mill the mixture to a fine powder to ensure homogeneity and good suspensibility.

-

Store the wettable powder in a dry, sealed container.

Table 3: Example of a Generic 50% (w/w) Imazalil Sulfate WP Formulation

| Component | Percentage (w/w) |

| Imazalil Sulfate | 50% |

| Inert Carrier | 40-45% |

| Wetting Agent | 2-5% |

| Dispersing Agent | 3-5% |

Note: The choice of carrier and surfactants can significantly impact the performance of the WP formulation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imazalil's fungicidal activity stems from its ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] This enzyme is a cytochrome P450 monooxygenase. By blocking this step, Imazalil leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. This alters membrane fluidity and permeability, ultimately leading to the cessation of fungal growth and cell death.[3]

Diagram of Imazalil's Mechanism of Action:

Caption: Imazalil inhibits ergosterol biosynthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis and formulation of Imazalil sulfate for laboratory use. The provided experimental protocols and formulation examples serve as a starting point for researchers, which can be further optimized based on specific experimental needs and available laboratory resources. Understanding the synthesis and formulation of this important fungicide is crucial for its effective application in research and development.

References

- 1. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to Imazalil Sulfate's Mode of Action on Ergosterol Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Imazalil, an imidazole-based fungicide, is a potent inhibitor of ergosterol biosynthesis, a pathway critical for the integrity and function of fungal cell membranes.[1][2] Its primary mode of action is the targeted inhibition of the enzyme lanosterol 14α-demethylase (CYP51/Erg11p), a key catalyst in the conversion of lanosterol to ergosterol.[2][3][4] This inhibition leads to the depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors. The resulting disruption of membrane structure and function ultimately arrests fungal growth, establishing imazalil as an effective fungistatic agent. This guide provides a comprehensive technical overview of this mechanism, including the biochemical pathway, quantitative efficacy data, relevant experimental protocols, and mechanisms of fungal resistance.

The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel

Ergosterol is the predominant sterol in fungal cell membranes, where it serves a role analogous to cholesterol in mammalian cells. It is essential for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[3][5] The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi, making it an ideal target for antifungal agents.[5][6] The pathway begins with the synthesis of lanosterol from acetyl-CoA via the mevalonate pathway, which is then subjected to a series of enzymatic modifications to produce the final ergosterol product.

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Imazalil is classified as a demethylation inhibitor (DMI) fungicide.[7][8] Its fungistatic activity stems directly from its ability to specifically inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[2][5]

The mechanism of inhibition involves the nitrogen atom (N3) of imazalil's imidazole ring, which forms a coordinate bond with the central iron atom of the heme prosthetic group within the active site of CYP51. This binding action physically obstructs the normal substrate, lanosterol, from accessing the active site, thereby preventing the critical 14α-demethylation step.

Caption: Imazalil competitively inhibits the CYP51 enzyme.

Biochemical Consequences

The inhibition of CYP51 by imazalil has two primary biochemical consequences:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, a vital component for membrane integrity.

-

Accumulation of Toxic Precursors: The fungus accumulates 14α-methylated sterols, such as lanosterol. These abnormal sterols are incorporated into the fungal membranes, disrupting their normal packing and function.[9]

This dual assault on the fungal cell membrane leads to increased permeability, altered activity of membrane-associated enzymes, and ultimately, the cessation of fungal growth and proliferation.[2][9][10]

Caption: The downstream effects of CYP51 inhibition by imazalil.

Quantitative Data on Imazalil Efficacy

The potency of imazalil is typically quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values vary depending on the fungal species and the specific strain's susceptibility.

| Parameter | Fungal Species | Value | Reference |

| IC50 | Candida albicans (CYP51) | 0.039 - 0.30 µM (range for antimycotic azoles) | [11] |

| IC50 Ratio (Human/Candida) | Candida albicans | 440-fold more selective for fungal CYP51 | [11] |

| IC50 | Fusarium spp. (biomass) | < 0.1 mg/L (for a mix containing 50 g/L imazalil) | [12] |

| EC50 | Penicillium digitatum (Resistant Group R3) | 1.49 - 15.19 mg/L | [13] |

Note: Data is often presented for specific strains and experimental conditions. The values above serve as representative examples.

Mechanisms of Fungal Resistance to Imazalil

The widespread use of imazalil has led to the emergence of resistant fungal strains. The primary mechanisms of resistance are:

-

Target Modification: Point mutations in the CYP51A (ERG11) gene can alter the amino acid sequence of the enzyme, reducing the binding affinity of imazalil to its target.[14][15]

-

Target Overexpression: Insertions of DNA elements within the promoter region of the CYP51A gene can lead to its overexpression.[8][13] The increased production of the target enzyme requires a higher concentration of imazalil to achieve effective inhibition.

-

Efflux Pump Upregulation: Fungi can increase the expression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. These membrane proteins actively pump imazalil out of the cell, reducing its intracellular concentration.[14]

Caption: Key mechanisms of fungal resistance to imazalil.

Experimental Protocols

Protocol: In Vitro CYP51 Inhibition Assay

This protocol outlines a method for determining the IC50 of imazalil against recombinant fungal CYP51 using a fluorescence-based assay.

Caption: Workflow for a fluorescence-based CYP51 inhibition assay.

Methodology:

-

Reagents: Recombinant fungal CYP51, NADPH-cytochrome P450 reductase, potassium phosphate buffer, imazalil sulfate stock solution, and a fluorogenic CYP51 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BOMCC).

-

Plate Preparation: In a 96- or 384-well black plate, add buffer, recombinant CYP51, and its redox partner, NADPH-cytochrome P450 reductase.

-

Compound Addition: Add serial dilutions of imazalil sulfate to the wells. Include control wells with solvent only (0% inhibition) and a potent known inhibitor (100% inhibition).

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow imazalil to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the fluorogenic substrate and an NADPH-regenerating system.

-

Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over 30-60 minutes.

-

Analysis: Calculate the reaction rate for each well. Determine the percent inhibition relative to controls and plot against the logarithm of imazalil concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.[16][17][18]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of imazalil against a fungal isolate.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Media and Reagents: Sterile 96-well microtiter plates, appropriate liquid growth medium (e.g., RPMI-1640), imazalil sulfate stock solution, fungal isolate.

-

Drug Dilution: Prepare a 2-fold serial dilution of imazalil sulfate across the wells of the microtiter plate using the growth medium. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Grow the fungal isolate on an agar plate. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve the final desired inoculum concentration.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the imazalil dilutions. Include a positive control well (inoculum, no drug) and a negative control well (medium only).

-

Incubation: Cover the plate and incubate at the optimal temperature for the fungus (e.g., 35°C) for 24 to 48 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of imazalil at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure optical density.[19][20]

Protocol: Fungal Ergosterol Quantification by HPLC

This protocol details the extraction and quantification of ergosterol from fungal mycelia to assess the impact of imazalil treatment.

Caption: Workflow for the quantification of fungal ergosterol.

Methodology:

-

Sample Preparation: Grow fungal cultures in the presence and absence of a sub-lethal concentration of imazalil. Harvest the mycelia by filtration, wash with distilled water, and lyophilize (freeze-dry).

-

Saponification: Weigh a precise amount of dried mycelia (e.g., 20-50 mg) into a glass tube. Add 2 mL of 10% (w/v) potassium hydroxide in methanol. Heat at 80°C for 30 minutes in a water bath to break open cells and hydrolyze sterol esters.[21]

-

Extraction: After cooling, add 1 mL of water and 3 mL of n-hexane. Vortex vigorously for 1 minute and centrifuge to separate the phases. Carefully transfer the upper n-hexane layer containing the lipids to a new tube. Repeat the extraction twice more.

-

Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen gas. Reconstitute the dried lipid residue in a known volume (e.g., 1 mL) of HPLC-grade methanol or isopropanol.[21]

-

HPLC Analysis: Inject an aliquot (e.g., 20 µL) of the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector set to ~282 nm.

-

Quantification: Create a standard curve by running known concentrations of pure ergosterol. Quantify the ergosterol in the samples by comparing their peak areas to the standard curve.[22][23]

Conclusion

Imazalil sulfate's mode of action is a well-characterized and highly specific process centered on the inhibition of lanosterol 14α-demethylase (CYP51). By disrupting this single, vital enzyme, imazalil effectively halts the production of ergosterol, leading to catastrophic failure of the fungal cell membrane and cessation of growth. Its high specificity for the fungal enzyme over its mammalian homologue provides a favorable therapeutic window. Understanding this detailed mechanism, along with the pathways of resistance and the protocols for its investigation, is crucial for the continued development of effective antifungal strategies and the management of resistance in both clinical and agricultural settings.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 4. Biosynthesis of ergosterol | PPTX [slideshare.net]

- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. apps.who.int [apps.who.int]

- 8. ars.usda.gov [ars.usda.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. mdpi.com [mdpi.com]

In Vitro Metabolism of Imazalil Sulfate in Rat Liver Homogenates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Imazalil is subject to significant biotransformation, primarily in the liver. In vitro models using rat liver homogenates, particularly the S9 fraction, are invaluable tools for elucidating the metabolic fate of this compound. The S9 fraction contains a rich complement of both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a comprehensive system for studying a wide range of metabolic reactions.[1][2][3] Studies have consistently shown that imazalil is extensively metabolized in rats.[4][5]

Metabolic Pathways of Imazalil

The in vitro metabolism of imazalil in rat liver homogenates proceeds through several key pathways, including epoxidation, epoxide hydration, oxidative O-dealkylation, imidazole oxidation and scission, and oxidative N-dealkylation.[4][6] These transformations lead to the formation of various metabolites, with two being prominently identified in early in vitro studies.

Identified Metabolites in Rat Liver Homogenates

Seminal in vitro studies utilizing tritium-labelled imazalil sulfate incubated with rat liver homogenates identified two primary metabolites:[4][5]

-

α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol

-

1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole

The metabolic pathway leading to these metabolites is depicted in the following diagram.

Quantitative Data Summary

Despite extensive searches of publicly available literature, including regulatory agency reports, specific quantitative data from the original in vitro metabolism studies of imazalil sulfate in rat liver homogenates, such as metabolite formation rates or enzyme kinetic parameters (Km, Vmax), could not be obtained. The foundational studies by Heykants et al. (1975) and Meuldermans et al. (1977a) are consistently referenced for the identification of the key metabolites, but their detailed quantitative findings are not publicly accessible.

For contemporary research, it is recommended that investigators generate their own quantitative data following the detailed protocols outlined in this guide. The tables below are provided as templates for the presentation of such newly acquired data.

Table 1: In Vitro Metabolism of Imazalil Sulfate in Rat Liver S9 Fraction

| Parameter | Value | Units |

| Imazalil Sulfate Initial Concentration | User Defined | µM |

| Incubation Time | User Defined | min |

| S9 Protein Concentration | User Defined | mg/mL |

| α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol Formed | Experimental Data | pmol/mg protein/min |

| 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole Formed | Experimental Data | pmol/mg protein/min |

| Other Metabolites | Experimental Data | pmol/mg protein/min |

| Imazalil Sulfate Depletion Rate | Experimental Data | %/min |

| Half-life (t½) | Calculated Data | min |

| Intrinsic Clearance (CLint) | Calculated Data | µL/min/mg protein |

Table 2: Enzyme Kinetics of Imazalil Sulfate Metabolism

| Metabolite | Km | Vmax |

| (µM) | (pmol/mg protein/min) | |

| α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | Experimental Data | Experimental Data |

| 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole | Experimental Data | Experimental Data |

Experimental Protocols

The following section provides a detailed methodology for conducting in vitro metabolism studies of imazalil sulfate using rat liver homogenates (S9 fraction). This protocol is based on established best practices for in vitro drug metabolism assays.

Preparation of Rat Liver S9 Fraction

A general workflow for the preparation of the S9 fraction is illustrated below.

-

Animal Handling: Male Sprague-Dawley rats are commonly used. Prior to the experiment, animals should be fasted overnight with free access to water.

-

Liver Perfusion and Homogenization:

-

Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perfuse the liver in situ with ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.15 M KCl) to remove blood.

-

Excise the liver, weigh it, and mince it in 3 volumes of ice-cold homogenization buffer.

-

Homogenize the minced liver using a Potter-Elvehjem homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which is the S9 fraction, avoiding the lipid layer and the pellet.

-

-

Protein Concentration Determination:

-

Determine the protein concentration of the S9 fraction using a standard method such as the Bradford or BCA assay.

-

-

Storage:

-

Aliquot the S9 fraction into cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.

-

In Vitro Incubation Assay

-

Reagents and Solutions:

-

Rat Liver S9 Fraction: Thaw on ice immediately before use.

-

Buffer: 0.1 M Phosphate buffer (pH 7.4).

-

Cofactor Solution (NADPH regenerating system): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Imazalil Sulfate Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or methanol) and dilute to the desired starting concentration in the incubation buffer. The final solvent concentration in the incubation mixture should be less than 1%.

-

Quenching Solution: Ice-cold acetonitrile or methanol.

-

-

Incubation Procedure:

-

Prepare incubation tubes on ice.

-

To each tube, add the phosphate buffer, the S9 fraction (final protein concentration typically 0.5-2 mg/mL), and the imazalil sulfate solution.

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

-

Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.

-

Include control incubations:

-

Time-zero controls (quenching solution added before the cofactor).

-

No-cofactor controls (cofactor solution replaced with buffer).

-

Heat-inactivated S9 controls.

-

-

-

Sample Processing and Analysis:

-

Vortex the terminated incubation mixtures and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the supernatant for the presence of imazalil sulfate and its metabolites using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Conclusion

The in vitro metabolism of imazalil sulfate in rat liver homogenates is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites, with α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole being the most prominently identified. While historical studies have laid the groundwork for our understanding, publicly available quantitative data is limited. The experimental protocols and data presentation templates provided in this guide offer a comprehensive framework for researchers to conduct new investigations, generate robust quantitative data, and further elucidate the metabolic profile of imazalil. Such studies are essential for a thorough risk assessment and a deeper understanding of the xenobiotic's interaction with biological systems.

References

- 1. Chronic exposure of mice to low doses of imazalil induces hepatotoxicity at the physiological, biochemical, and transcriptomic levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peer review of the pesticide risk assessment of the active substance metiram - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Peer Review of the pesticide risk assessment of the active substance imazalil | EFSA [efsa.europa.eu]

- 5. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 6. IMAZALIL [inchem.org]

Methodological & Application

Application Note: Analysis of Imazalil Sulfate Residue in Citrus Fruits

Introduction

Imazalil is a widely utilized post-harvest fungicide applied to citrus fruits to prevent decay and extend shelf life.[1][2][3] Its application, however, can lead to residual amounts in the fruit, necessitating precise and reliable analytical methods for monitoring and ensuring compliance with regulatory limits. This document outlines a detailed protocol for the determination of Imazalil sulfate residues in citrus fruits using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and professionals in drug development and food safety.

Principle

The protocol involves the extraction of Imazalil from citrus fruit homogenate using a suitable organic solvent, followed by a cleanup step to remove interfering matrix components. Quantification is then performed using either HPLC-UV or LC-MS/MS. A common and effective approach for extraction and cleanup is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4]

Experimental Protocols

1. Sample Preparation (Homogenization)

-

Wash the whole citrus fruit with distilled water to remove any surface dirt.

-

Dry the fruit with a clean paper towel.

-

Cut the entire fruit into smaller pieces and homogenize it using a high-speed blender to obtain a uniform pulp.[5] For analysis of specific parts, the peel and pulp can be separated and homogenized individually.[6]

-

Store the homogenate in a sealed container at -20°C until analysis to prevent degradation of the analyte.[5]

2. Extraction: QuEChERS Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.[4]

-

Weigh 15 g of the homogenized citrus fruit sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge the tube at 3000 rpm for 5 minutes.

-

The upper acetonitrile layer contains the extracted Imazalil.

3. Cleanup: Dispersive Solid-Phase Extraction (d-SPE)

-

Transfer an aliquot of the acetonitrile extract from the previous step into a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18).

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

The supernatant is the cleaned extract ready for analysis.

4. Alternative Extraction and Cleanup

An alternative method involves liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup.

-

Extraction : Homogenize 50 g of the sample. Extract the homogenate with ethyl acetate or dichloromethane in an alkaline solution.[7][8][9] The organic extracts are pooled and dehydrated using anhydrous sodium sulfate.[10]

-

Cleanup : The extract is concentrated and then purified using a solid-phase extraction (SPE) cartridge, such as diol-bonded silica or C18.[9][10] The Imazalil is eluted from the cartridge with a suitable solvent like methanol.[9]

5. Instrumental Analysis: HPLC-UV

-

Chromatographic Conditions:

-

Standard Preparation:

-

Prepare a stock solution of Imazalil sulfate in acetonitrile.

-

Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.[10]

-

6. Instrumental Analysis: LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

-

Chromatographic Conditions: Similar to HPLC-UV, but can be optimized for faster analysis with UPLC systems.

-

Mass Spectrometry Conditions:

Data Presentation

Table 1: Quantitative Performance Data for Imazalil Analysis Methods

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |

| HPLC-UV | Fruits and Vegetables | 0.01 ppm | - | - | [10] |

| GC-NPD | Lemons | 0.05 µg/g | - | 93.3 - 97.8 | [9] |

| LC-MS/MS | Oranges | - | 10 µg/kg | 73.2 - 105.3 | [1] |

Table 2: Example Residue Levels of Imazalil in Citrus Fruits

| Citrus Fruit | Application | Residue Level (mg/kg) | Storage Conditions | Reference |

| Whole Citrus | Post-harvest | < 5 | - | [7] |

| Pulp | Post-harvest | < 0.1 | - | [7] |

| Valencia Oranges | Dip (1000 µg/ml) | 2-4 | - | [5] |

| Lemons | Commercial Samples | 0.22 - 4.44 | - | [9] |

Visualizations

Caption: Experimental workflow for Imazalil residue analysis in citrus fruits.

Summary

This application note provides a comprehensive protocol for the analysis of Imazalil sulfate residues in citrus fruits. By following the detailed steps for sample preparation, extraction, cleanup, and instrumental analysis, researchers can obtain accurate and reproducible results. The inclusion of quantitative data and a visual workflow aims to facilitate the implementation of this method in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Follow-up of the fate of imazalil from post-harvest lemon surface treatment to a baking experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomics Study at the Postharvest Conditions of Cold Storage and Fungicide (Imazalil Sulfate) Treatment in Navel Oranges and Clementine Mandarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. fao.org [fao.org]

- 7. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 8. The effect of home processing on postharvest fungicide residues in citrus fruit: residues of imazalil, 2-phenylphenol and thiabendazole in 'home-made' marmalade, prepared from late Valencia oranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of imazalil residues in lemons by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lawdata.com.tw [lawdata.com.tw]

- 11. w3.ual.es [w3.ual.es]

Application Notes and Protocols for Gas Chromatography Detection of Imazalil

Introduction

Imazalil, a widely used systemic fungicide, is crucial in post-harvest treatment to control fungal diseases in various agricultural products, particularly citrus fruits.[1][2][3] Its effective application necessitates reliable and sensitive analytical methods for residue monitoring to ensure food safety and regulatory compliance. Gas chromatography (GC) stands out as a powerful technique for the determination of Imazalil residues. This document provides detailed application notes and protocols for the detection of Imazalil using GC-based methods, targeting researchers, scientists, and professionals in drug development. While often formulated as Imazalil sulfate for enhanced water solubility, analytical methods typically measure the active ingredient, Imazalil, following extraction and sample preparation.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated gas chromatography methods for the determination of Imazalil.

Table 1: Recovery Rates of Imazalil in Different Matrices

| Matrix | Fortification Level (µg/g) | Recovery Rate (%) | Analytical Method | Reference |

| Lemons | 0.1 | 97.8 | GC-NPD | [4] |

| Lemons | 1.0 | 96.5 | GC-NPD | [4] |

| Lemons | 2.0 | 93.3 | GC-NPD | [4] |

| Lemons | 5.0 | 94.8 | GC-NPD | [4] |

| Grapefruit | 0.05 | 90.0 | GC-FTD | [5] |

| Lemon | 0.05 | 100.4 | GC-FTD | [5] |

| Satsuma Mandarins | 0.02 | 96.5 | GC-ECD | [6] |

| Satsuma Mandarins | 0.2 | 94.3 | GC-ECD | [6] |

| Satsuma Mandarins | 2.5 | 95.8 | GC-ECD | [6] |

| Wheat Grain | 0.01 | 84-88 | LC-MS/MS | [7] |

| Barley Straw | 0.01 | 92-108 | LC-MS/MS | [7] |

Table 2: Detection and Quantitation Limits of Imazalil

| Matrix | Limit of Detection (LOD) (µg/g) | Limit of Quantitation (LOQ) (mg/kg) | Analytical Method | Reference |

| Lemons | 0.05 | - | GC-NPD | [4] |

| Citrus Fruits | 0.01 | - | GC-FTD | [5] |

| Citrus Fruit | 0.001 | - | GC-ECD | [6] |

| Various | - | 0.05 | GC-MS | [7] |

Experimental Protocols

This section details the methodologies for the analysis of Imazalil residues in citrus fruits using gas chromatography.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction and Solid-Phase Extraction (SPE)

This protocol is adapted from methods described for the analysis of Imazalil in citrus fruits.[4][5][6]

Materials:

-

Homogenizer or blender

-

Centrifuge and centrifuge tubes (50 mL)

-

Solid-Phase Extraction (SPE) cartridges (e.g., diol-bonded silica or ENVI-Carb)

-

Ethyl acetate (analytical grade)

-

Dichloromethane (analytical grade)

-

Methanol (analytical grade)

-

Sodium sulfate (anhydrous)

-

Sodium bicarbonate or other base

-

Hydrochloric acid or sulfuric acid

-

Rotary evaporator

-

Vortex mixer

Procedure:

-

Homogenization: Weigh a representative portion of the sample (e.g., 10-20 g of whole lemon or orange) and homogenize it.

-

Extraction:

-

Transfer the homogenized sample to a 50 mL centrifuge tube.

-

Add a suitable volume of ethyl acetate (e.g., 30 mL) and a base (e.g., sodium bicarbonate) to create basic conditions.

-

Vortex or shake vigorously for 5-10 minutes.

-

Centrifuge at 4000-5000 rpm for 5 minutes.

-

Collect the supernatant (ethyl acetate layer).

-

-

Acid-Base Partitioning (Optional Cleanup):

-

The crude extract can be partitioned with a dilute acid solution (e.g., 0.025 M sulfuric acid) to remove interfering compounds.[5]

-

The aqueous layer containing the protonated Imazalil is then made basic, and the analyte is re-extracted into an organic solvent like ethyl acetate.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge (e.g., diol-bonded silica) with methanol followed by dichloromethane.[4]

-

Evaporate the collected ethyl acetate extract to dryness using a rotary evaporator.

-

Re-dissolve the residue in a small volume of dichloromethane.

-

Load the re-dissolved sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove interferences.

-

Elute the Imazalil with a more polar solvent, such as methanol.[4]

-

-

Final Preparation:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a suitable solvent for GC analysis (e.g., ethyl acetate or toluene).

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides general conditions for the analysis of Imazalil by GC-MS. Instrument parameters should be optimized for the specific equipment used.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for pesticide analysis (e.g., HP-5MS, DB-5MS, or equivalent)

GC Conditions:

-

Injector Temperature: 250 - 280 °C

-

Injection Mode: Splitless

-

Injection Volume: 1-2 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 - 100 °C, hold for 1-2 minutes

-

Ramp: 10 - 25 °C/min to 280 - 300 °C

-

Final hold: 5 - 10 minutes

-

-

Transfer Line Temperature: 280 - 300 °C

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 - 250 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

-

Characteristic Ions for Imazalil (m/z): 173, 215, 217[4]

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of Imazalil.

References

- 1. lawdata.com.tw [lawdata.com.tw]

- 2. Metabolomics Study at the Postharvest Conditions of Cold Storage and Fungicide (Imazalil Sulfate) Treatment in Navel Oranges and Clementine Mandarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Determination of imazalil residues in lemons by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Analysis of imazalil and its major metabolite in citrus fruits by GC-FTD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Simultaneous determination of imazalil and its major metabolite in citrus fruit by solid-phase extraction and capillary gas chromatography with electron capture detection. | Semantic Scholar [semanticscholar.org]

- 7. fao.org [fao.org]

Postharvest Application of Imazalil Sulfate in Wax Coating for Fruit: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil, an imidazole fungicide, is a critical agent in postharvest disease management for various fruits, particularly citrus.[1][2][3] Its systemic, curative, and protective properties make it highly effective against a broad spectrum of fungal pathogens that cause significant postharvest losses, such as Penicillium, Gloeosporium, Phomopsis, and Phoma species.[1] This document provides detailed application notes and protocols for the use of imazalil sulfate in wax coatings for fruit, summarizing key quantitative data and outlining experimental methodologies. Imazalil's primary mode of action is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[1][4] By disrupting the integrity of the cell membrane, imazalil effectively halts fungal growth and reproduction.[1]

Data Presentation: Quantitative Summary

The efficacy and resulting residue levels of imazalil are influenced by various factors, including the formulation, application method, concentration, and type of fruit. The following tables summarize quantitative data from various studies.

Table 1: Imazalil Residue Levels in Citrus Fruit under Different Postharvest Application Methods

| Fruit Type | Application Method | Imazalil Concentration (µg/mL or ppm) | Application Details | Resulting Residue (µg/g) | Reference |

| Valencia & Navel Oranges | Dip | 500 (sulfate) | pH 3, 60s exposure | 0.97 | [5] |

| Valencia & Navel Oranges | Dip | 500 (sulfate) | pH 8 (buffered with 2% NaHCO3), 60s exposure | 3.50 | [5] |

| Navel Oranges | Wax Coating | 3000 | 0.6 L/t coating load | 1.31 | [6][7] |

| Navel Oranges | Wax Coating | 3000 | 1.2 L/t coating load | 2.05 (avg) | [6][7] |

| Navel Oranges | Wax Coating | 3000 | 1.8 L/t coating load | 3.32 | [6][7] |

| Valencia Oranges | Wax Coating | 3000 | 0.6 L/t coating load | 3.22 | [6][7] |

| Valencia Oranges | Wax Coating | 3000 | 1.2 L/t coating load | 4.61 (avg) | [6][7] |

| Valencia Oranges | Wax Coating | 3000 | 1.8 L/t coating load | 6.00 | [6][7] |

| Melons | Wax Coating | 2000 (0.2 kg ai/hl) | - | 0.59 (mean) | [8] |

| Melons | Drench | 380 (0.038 kg ai/hl) | - | 0.47 (mean) | [8] |

| Clementine Mandarins, Eureka Lemons, Navel & Valencia Oranges | Dip | Various (sulfate) | pH 3, various exposure times | Benchmark for 95% control of sensitive P. digitatum: 0.81 | [9] |

| Clementine Mandarins, Eureka Lemons, Navel & Valencia Oranges | Dip | Various (sulfate) | pH 3, various exposure times | Benchmark for 95% control of resistant P. digitatum: 2.64 | [9] |

Table 2: Efficacy of Imazalil in Wax Coating against Green Mould (Penicillium digitatum)

| Fruit Type | Imazalil in Wax Concentration (µg/mL) | Application Rate (L/t) | Treatment Type | Green Mould Control (%) | Reference |

| Sweet Oranges | 3000 | 0.6 - 1.8 | Curative | ~14% | [6][7] |

| Sweet Oranges | 3000 | 0.6 - 1.8 | Protective | ~58% | [6][7] |

Experimental Protocols

Protocol 1: Preparation of Imazalil Sulfate-Wax Formulation

This protocol describes the preparation of a wax emulsion containing imazalil sulfate for postharvest fruit coating.

Materials:

-

Imazalil sulfate (analytical grade)

-

Carnauba or polyethylene-based fruit wax emulsion

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

pH meter

Procedure:

-

Determine the desired final concentration of imazalil in the wax coating (e.g., 3000 µg/mL).

-

Calculate the required amount of imazalil sulfate based on the total volume of the wax emulsion to be prepared.

-

In a beaker, dissolve the calculated amount of imazalil sulfate in a small volume of distilled water with gentle heating and stirring until fully dissolved.

-

While continuously stirring the wax emulsion with a magnetic stirrer, slowly add the dissolved imazalil sulfate solution.

-

Continue stirring for at least 15-20 minutes to ensure a homogenous mixture.

-

If necessary, adjust the pH of the final formulation. For some applications, a buffered solution may enhance efficacy.[5]

-

The formulation is now ready for application.

Protocol 2: Postharvest Application of Imazalil-Wax Coating

This protocol outlines the application of the prepared imazalil-wax formulation to fruit.

Materials:

-

Harvested fruit (e.g., citrus)

-

Prepared imazalil-wax formulation

-

Application equipment (e.g., dipping tank, spraying system with brushes)

-

Drying racks or conveyor system

Procedure:

-

Fruit Preparation: Wash and dry the fruit to remove any field debris.

-

Application:

-

Dipping Method: Submerge the fruit in the imazalil-wax formulation for a predetermined duration (e.g., 30-60 seconds).[10] Ensure complete coverage of the fruit surface.

-

Spraying Method: Pass the fruit through a spray chamber where the imazalil-wax formulation is applied via nozzles. Often combined with rotating brushes to ensure even distribution.[11]

-

-

Drying: After application, allow the fruit to air dry completely on drying racks or a conveyor belt. A thin, even wax coating should be visible.

-

Storage: Store the treated fruit under appropriate temperature and humidity conditions for the specific fruit type.

Protocol 3: Residue Analysis of Imazalil in Fruit

This protocol provides a general method for the extraction and quantification of imazalil residues from treated fruit.

Materials:

-

Treated fruit samples

-

Homogenizer or blender

-

Organic solvents (e.g., heptane, isoamyl alcohol, ethyl acetate)[8]

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Gas chromatograph with an electron capture detector (GC-ECD) or Liquid chromatograph with tandem mass spectrometry (LC-MS/MS)[12]

-

Analytical standards of imazalil

Procedure:

-

Sample Preparation: Take a representative sample of the treated fruit (whole fruit or peel and pulp separately). Homogenize the sample until a uniform consistency is achieved.

-

Extraction:

-

Weigh a known amount of the homogenized sample into a centrifuge tube.

-

Add a measured volume of extraction solvent (e.g., a mixture of heptane and isoamyl alcohol).[8]

-

Vortex or shake vigorously for a specified time to extract the imazalil residues.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

-

Clean-up (if necessary): Depending on the complexity of the matrix, a solid-phase extraction (SPE) clean-up step may be required to remove interfering compounds.

-

Concentration: Carefully transfer the organic layer to a flask and concentrate it using a rotary evaporator.

-

Quantification:

-

Re-dissolve the residue in a suitable solvent.

-

Inject an aliquot of the sample into the GC-ECD or LC-MS/MS system.

-

Quantify the imazalil concentration by comparing the peak area of the sample to a calibration curve prepared from analytical standards.

-

Calculate the residue level in the original fruit sample, typically expressed in µg/g or mg/kg.

-

Visualizations

Caption: Mechanism of action of Imazalil.

Caption: Experimental workflow for imazalil application.

Caption: Factors influencing imazalil treatment outcomes.

References

- 1. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]

- 2. agrochem.es [agrochem.es]

- 3. researchgate.net [researchgate.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of citrus wax coating and brush type on imazalil residue loading, green mould control and fruit quality retention of sweet oranges [agris.fao.org]

- 8. fao.org [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolomics Study at the Postharvest Conditions of Cold Storage and Fungicide (Imazalil Sulfate) Treatment in Navel Oranges and Clementine Mandarins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apsnet.org [apsnet.org]

- 12. Modification of the existing maximum residue levels for imazalil in courgettes, cucumbers and gherkins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction for the Determination of Imazalil and its Metabolite in Citrus Fruits

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imazalil is a widely used post-harvest fungicide to control fungal growth on citrus fruits.[1][2][3] Its use can lead to residues of the parent compound and its principal metabolite, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (R14821), in the final products.[4][5][6][7] Consequently, robust and efficient analytical methods are required to monitor these residues to ensure they comply with regulatory limits. This application note details a solid-phase extraction (SPE) protocol for the simultaneous determination of Imazalil and its major metabolite in citrus fruits, followed by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) analysis. While traditional liquid-liquid extraction methods exist, SPE offers advantages such as reduced solvent consumption and analysis time.[4][6] An alternative sample preparation approach, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has also been effectively used for the extraction of Imazalil and other fungicides from orange juice and is suitable for LC-MS/MS analysis.[8][9]

Quantitative Data Summary

The following table summarizes the performance of various solid-phase extraction methods for the analysis of Imazalil and its metabolite in different citrus matrices.

| Citrus Matrix | Analyte(s) | SPE Sorbent | Elution Solvent | Analytical Method | Recovery (%) | LOQ/LOD | Reference |

| Satsuma Mandarins | Imazalil | Not Specified | Not Specified | GC-ECD | 94.3 - 96.5 | 0.001 µg/g (LOD) | [4][6][10] |

| Satsuma Mandarins | R14821 | Not Specified | Not Specified | GC-ECD | 93.9 - 96.3 | 0.001 µg/g (LOD) | [4][6][10] |

| Grapefruit | Imazalil | ENVI-Carb | Not Specified | GC-FTD | 90.0 | 0.01 µg/g (LOD) | [5][7] |

| Grapefruit | Imazalil Metabolite | ENVI-Carb | Not Specified | GC-FTD | 108.7 | 0.01 µg/g (LOD) | [5][7] |

| Lemon | Imazalil | ENVI-Carb | Not Specified | GC-FTD | 100.4 | 0.01 µg/g (LOD) | [5][7] |

| Lemon | Imazalil Metabolite | ENVI-Carb | Not Specified | GC-FTD | 93.0 | 0.01 µg/g (LOD) | [5][7] |

| Lemon | Imazalil | Diol-bonded silica | Methanol | GC-NPD | 93.3 - 97.8 | 0.05 µg/g (LOD) | [11] |

| Orange Juice | Imazalil | Oasis MCX | Not Specified | UPLC-MS/MS | Not Specified | Not Specified |

Experimental Protocol: SPE for Imazalil and Metabolite in Citrus

This protocol is a representative method based on established procedures for the extraction and cleanup of Imazalil and its metabolite from citrus fruit samples for subsequent analysis.

1. Materials and Reagents

-

Solvents: Acetone, Ethyl Acetate, n-Hexane, Dichloromethane, Methanol (all GC or HPLC grade)

-

Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄), Sodium hydroxide (NaOH) solution, Sulfuric acid (0.025 mol/L)

-

SPE Cartridges: Diol-bonded silica or ENVI-Carb cartridges

-

Standards: Certified reference standards of Imazalil and its metabolite (R14821)

-

Equipment: Homogenizer, Centrifuge, Rotary evaporator, SPE manifold, GC or LC-MS system

2. Sample Preparation

-

Weigh a representative portion of the whole citrus fruit and homogenize it.

-

Weigh 20 g of the homogenized sample into a centrifuge tube.

-

Add 40 mL of acetone and 10 g of NaCl.

-

Shake vigorously for 5 minutes and then centrifuge at 3000 rpm for 5 minutes.

-

Collect the acetone supernatant.

-

Repeat the extraction of the residue with another 40 mL of acetone.

-

Combine the acetone extracts and evaporate to dryness using a rotary evaporator at 40°C.

3. Solid-Phase Extraction (SPE) Cleanup

This protocol details the use of a diol-bonded silica cartridge.

-

Cartridge Conditioning: Sequentially wash the diol-bonded silica SPE cartridge with 5 mL of methanol followed by 5 mL of dichloromethane. Do not allow the cartridge to dry out.

-

Sample Loading: Dissolve the residue from the sample preparation step in 2 mL of dichloromethane and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a 50:50 (v/v) mixture of dichloromethane and n-hexane to remove interferences. Discard the eluate.

-

Elution: Elute the target analytes (Imazalil and its metabolite) with 10 mL of methanol into a clean collection tube.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., toluene or mobile phase) for GC or LC-MS analysis.

4. Instrumental Analysis

-

GC-ECD/NPD/MS: A capillary gas chromatograph equipped with an appropriate detector can be used. The specific column and temperature program will depend on the instrument and analytes.

-

LC-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer provides high selectivity and sensitivity for the determination of Imazalil and its metabolite.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the solid-phase extraction and analysis of Imazalil and its metabolite in citrus.

References

- 1. Spatio-Temporal Metabolomics of Imazalil Treatment in Fukumoto Navel Oranges and Clementine Mandarins - ProQuest [proquest.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Simultaneous determination of imazalil and its major metabolite in citrus fruit by solid-phase extraction and capillary gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Analysis of imazalil and its major metabolite in citrus fruits by GC-FTD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Simultaneous determination of imazalil and its major metabolite in citrus fruit by solid-phase extraction and capillary gas chromatography with electron capture detection. | Semantic Scholar [semanticscholar.org]

- 11. Determination of imazalil residues in lemons by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rapid Detection of Imazalil Concentration in Preservative Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil is a widely utilized fungicide in agriculture for the post-harvest treatment of fruits and vegetables to prevent spoilage caused by fungal pathogens.[1] Its extensive use necessitates reliable and rapid detection methods to monitor its concentration in preservative liquids and ensure compliance with regulatory limits, safeguarding consumer health. These application notes provide detailed protocols and performance data for various advanced and classical methods for the rapid determination of Imazalil concentration. The described techniques include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Surface-Enhanced Raman Spectroscopy (SERS), Gold Nanoparticle-Based Immunochromatographic Assay (GICA), and an Anionic Surfactant Biphasic Titration method.

Methodology Overview

A comparative summary of the primary analytical methods for rapid Imazalil detection is presented below. Each method offers distinct advantages in terms of sensitivity, speed, cost, and portability.

| Method | Principle | Typical Analysis Time | Key Advantages | Considerations |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | 15-30 minutes per sample | High accuracy, reproducibility, and sensitivity.[2] | Requires expensive equipment, skilled personnel, and laboratory setting.[2] |

| SERS | Enhancement of Raman scattering signal of Imazalil molecules adsorbed on a nanostructured metallic surface. | 5-10 minutes per sample | High sensitivity, rapid, and potential for on-site analysis.[3] | Requires specialized substrates and a portable Raman spectrometer. |

| GICA | Competitive immunoassay on a lateral flow strip using gold nanoparticles as a label. | < 30 minutes per sample | Rapid, user-friendly, cost-effective, and suitable for on-site screening.[4] | Semi-quantitative without a reader, requires specific monoclonal antibodies.[4] |

| Titration | Biphasic titration with an anionic surfactant and a colorimetric indicator. | 10-15 minutes per sample | Low cost, simple equipment, and easy to operate. | Lower accuracy compared to chromatographic methods, suitable for higher concentrations. |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and reliable quantification of Imazalil, serving as a benchmark for other rapid detection techniques.

Quantitative Data

| Parameter | Value | Reference |

| Detection Limit (LOD) | 0.01 ppm | [2] |

| Linear Range | 0.5 - 5.0 µg/mL | [2] |

| Recovery | 72.5 - 99.0% (in various fruit and vegetable matrices) | [2] |

| Retention Time | ~5.2 minutes | [2] |

| UV Detection Wavelength | 225 nm | [2] |

Experimental Protocol

1.1. Reagents and Materials

-

Imazalil standard (analytical grade)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Phosphoric acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut PRS and C18)

-

Syringe filters (0.45 µm)

1.2. Instrument and Conditions

-

HPLC System: With a UV detector (e.g., Shimadzu LC-10AD with SPD-10AV)

-

Column: Inertsil ODS-3 (4.6 x 150 mm) or equivalent C18 column

-

Mobile Phase: Acetonitrile and 10 mM KH₂PO₄ solution (pH adjusted to 2.5 with phosphoric acid) in a 35:65 ratio.[2]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C)

1.3. Standard Preparation

-

Prepare a stock solution of Imazalil (e.g., 500 µg/mL) by dissolving a known amount in acetonitrile.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.5, 1.0, 2.5, 5.0 µg/mL).[2]

1.4. Sample Preparation (from preservative liquid)

-

Dilute the preservative liquid with the mobile phase to bring the expected Imazalil concentration within the linear range of the calibration curve.

-

For complex matrices, a cleanup step may be necessary. Pass the diluted sample through a conditioned SPE cartridge (e.g., Bond Elut PRS and C18) to remove interfering substances.[2]

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

1.5. Analysis

-

Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample.

-

Quantify the Imazalil concentration in the sample by comparing its peak area to the calibration curve.

Workflow Diagram

Caption: Workflow for Imazalil quantification by HPLC-UV.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive technique that allows for rapid and direct detection of Imazalil in liquid samples.

Quantitative Data

| Parameter | Value | Reference |

| Root Mean Square Error of Prediction (RMSEP) | 4.8407 mg/kg (in navel orange peel matrix) | [3] |

| Correlation Coefficient (Rp) | 0.9156 (in navel orange peel matrix) | [3] |

| Analysis Time | ~2 minutes reaction time per sample | [3] |

Experimental Protocol

2.1. Reagents and Materials

-

Gold colloid (AuNPs) or other SERS-active substrate (e.g., silver nanoparticles on Si/ZnO nanowires)[1]

-

Sodium bromide (NaBr) solution (electrolyte)

-

Imazalil standard solutions

-

Pipettes and vials

2.2. Instrument and Conditions

-

Raman Spectrometer: A portable or benchtop Raman spectrometer equipped with a laser source (e.g., 785 nm).

-

Acquisition Parameters: Optimized for the specific instrument, including laser power, integration time, and number of accumulations.

2.3. SERS Substrate Preparation

-

Gold colloid is commonly used and can be synthesized or purchased commercially. The protocol for lab synthesis can be found in relevant literature.

2.4. Sample Preparation and Analysis

-

Prepare a series of Imazalil standard solutions in the desired concentration range.

-

In a vial, mix the sample or standard solution with the gold colloid and the NaBr electrolyte solution. Optimal volumes from a study were 400 µL of gold colloid and 25 µL of NaBr.[3]

-

Allow the mixture to react for a specific time (e.g., 2 minutes) to ensure adsorption of Imazalil onto the nanoparticle surface.[3]

-

Acquire the SERS spectrum of the mixture.

-

The intensity of characteristic Imazalil peaks (e.g., around 983 cm⁻¹ and 1047 cm⁻¹) is correlated with its concentration.[3]

2.5. Data Analysis

-

Process the acquired spectra (e.g., baseline correction, smoothing).

-

Develop a quantitative model (e.g., Partial Least Squares Regression - PLSR, or Support Vector Regression - SVR) by correlating the spectral data of the standards with their known concentrations.[3]

-

Use the model to predict the Imazalil concentration in unknown samples.

Principle and Workflow Diagram

Caption: Principle and workflow of SERS for Imazalil detection.

Gold Nanoparticle-Based Immunochromatographic Assay (GICA)

GICA, also known as a lateral flow assay, is a rapid and user-friendly method for screening Imazalil concentrations.

Quantitative Data

| Parameter | Value | Reference |